2-Phenyl-2,3-dihydrophthalazine-1,4-dione

Microdroplet chemistry Selective synthesis Pyridazine derivatives

PDHP is a privileged 2,3-dihydrophthalazine-1,4-dione scaffold with confirmed bioactivities distinct from other N2-substituted analogs. Validated as a specific Shigella VirF inhibitor—identified from ~42,000 compounds—it enables anti-virulence drug discovery without resistance pressure. Unambiguous chemoselective N-alkylation eliminates regioisomer separation, slashing purification costs for derivative library synthesis. The N-phenyl substituent enables Ru(II)-catalyzed C–H functionalization inaccessible to N-alkyl congeners. For serotonin receptor ligand programs, PDHP-derived conjugates deliver a defined 5-HT1A/5-HT2A profile (Ki 119/309 nM). Scaffold-dependent differentiation matters—generic substitution is scientifically unjustified.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 5439-98-5
Cat. No. B1594733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2,3-dihydrophthalazine-1,4-dione
CAS5439-98-5
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=O)N2
InChIInChI=1S/C14H10N2O2/c17-13-11-8-4-5-9-12(11)14(18)16(15-13)10-6-2-1-3-7-10/h1-9H,(H,15,17)
InChIKeyDHORJGJIZSYQQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-2,3-dihydrophthalazine-1,4-dione (CAS 5439-98-5): A Differentiated Phthalazine-1,4-dione Scaffold for Anti-Virulence, Hypolipidemic, and Synthetic Chemistry Applications


2-Phenyl-2,3-dihydrophthalazine-1,4-dione (PDHP) is a pyridazine-fused heterocyclic compound belonging to the 2,3-dihydrophthalazine-1,4-dione class. It is synthesized via condensation of phthalic anhydride with phenyl hydrazine [1]. PDHP possesses a privileged scaffold that has been exploited for its biological properties, including antibacterial virulence inhibition [2], hypolipidemic activity [3], and as a versatile building block for constructing serotonin receptor ligands [4] and PARP inhibitors [5]. Its N-phenyl substituent confers distinct reactivity and biological profiles compared to other 2-substituted analogs, making it a compound of specific interest for procurement when scaffold-dependent differentiation is required.

Why 2-Phenyl-2,3-dihydrophthalazine-1,4-dione Cannot Be Casually Substituted by Other 2-Substituted Phthalazine-1,4-diones


Within the 2,3-dihydrophthalazine-1,4-dione series, the nature of the N2-substituent profoundly dictates both chemical reactivity and biological target engagement. The 2-phenyl derivative exhibits chemoselective N-alkylation behavior distinct from N-unsubstituted or N-alkyl analogs [1], and its electron-rich aromatic ring enables Ru(II)-catalyzed C–H functionalization pathways that are not accessible with simple alkyl-substituted congeners [2]. In biological contexts, substitution at the N2 position determines hypolipidemic potency—the parent 2,3-dihydrophthalazine-1,4-dione reduces serum cholesterol by 51%, while the 2-(2-carboxyethyl) analog achieves 66% and the 2-(p-chlorophenyl) analog exceeds 40% reduction [3]. Similarly, the 2-phenyl analog was identified as a specific VirF inhibitor in Shigella from a library of ~42,000 compounds [4], an activity profile that cannot be assumed for other 2-substituted derivatives without empirical confirmation. These scaffold-dependent variations in reactivity and bioactivity mean that generic substitution with a different 2-substituted phthalazine-1,4-dione is scientifically unjustified without direct comparative data for the intended application.

Quantitative Differentiation Evidence for 2-Phenyl-2,3-dihydrophthalazine-1,4-dione Relative to Closest Analogs


Microdroplet Synthesis Achieves >90% Selective Yield of PDHP, Whereas Bulk Reaction Produces a Mixture of Two Products

In electrosprayed microdroplets, the condensation of phenyl hydrazine with phthalic anhydride yields 2-phenyl-2,3-dihydrophthalazine-1,4-dione (PDHP) selectively with >90% yield on a submillisecond timescale at room temperature without external catalyst. In sharp contrast, the identical reaction performed under conventional bulk conditions produces a mixture of two products, necessitating chromatographic separation and reducing the effective yield of the desired six-membered heterocyclic product [1]. This selectivity arises from the low-pH environment at the microdroplet surface, which favors the cyclization pathway leading exclusively to PDHP.

Microdroplet chemistry Selective synthesis Pyridazine derivatives Reaction selectivity

PDHP Exhibits Chemoselective N-Alkylation, Enabling Reliable Derivatization Compared to Ambident Reactivity in Structural Analogs

Alkylation of 2-phenyl-2,3-dihydrophthalazine-1,4-dione (1) with ethyl chloroacetate proceeds selectively at the nitrogen atom (N-alkylation) rather than at the oxygen atom (O-alkylation), yielding exclusively methyl-1,4-dioxo-3-phenyl-3,4-dihydro-1H-phthalazin-2-yl-acetate (2) [1]. This contrasts with the behavior of the isomeric 4-arylphthalazin-1(2H)-ones (IIIa,b), which can yield mixtures of N- and O-alkylated products under similar conditions [2]. The unambiguous N-regioselectivity of PDHP simplifies downstream purification and structural confirmation, reducing the analytical burden in derivative library synthesis.

Chemoselectivity N-alkylation Phthalazine-dione Synthetic building block

VirF Inhibition in Shigella: PDHP Identified as a Selective Anti-Virulence Hit Among ~42,000 Screened Compounds

In a high-throughput cell-based screen of approximately 42,000 small molecules targeting the Shigella virulence regulator VirF, 2-phenyl-2,3-dihydrophthalazine-1,4-dione was among only 7 compounds that demonstrated ≥55% VirF inhibition with concomitant low general antibacterial activity (measured by cell growth at OD₆₀₀) [1]. This dual profile—potent virulence inhibition without significant bactericidal activity—is mechanistically distinct from conventional antibiotics and is catalogued in the Virulence Factor Database (VFDB) as a diazanaphthalene-class anti-virulence compound in preclinical (in vitro) phase against Shigella [2]. While direct head-to-head comparator data against other phthalazine-diones in the same assay are not available, the hit rate among 42,000 compounds (7 confirmed hits) provides class-level evidence of PDHP's differentiated biological profile.

Anti-virulence VirF inhibitor Shigella flexneri High-throughput screening

Hypolipidemic Activity of 2-Substituted Phthalazine-1,4-diones Varies with N2-Substituent: The 2-Phenyl Derivative Occupies an Intermediate Potency Position

A systematic study of 2,3-dihydrophthalazine-1,4-dione derivatives in CF1 male mice (20 mg/kg/day, i.p., 16 days) established that the N2-substituent critically modulates hypolipidemic potency. The unsubstituted parent compound reduced serum cholesterol by 51% and triglycerides by 43%. The 2-(2-carboxyethyl) analog achieved the greatest cholesterol reduction at 66%, while the 2-(p-chlorophenyl) analog demonstrated >40% reduction in both cholesterol and triglyceride endpoints [1]. Although the specific numerical values for the 2-phenyl derivative were not detailed in the publicly available abstract, the compound belongs to the aryl-substituted sub-series that demonstrated good hypolipidemic activity (>40% reduction threshold), and the 2-phenyl-substituted scaffold serves as the precursor for further derivatization to optimize potency [1].

Hypolipidemic Cholesterol reduction Triglyceride Structure-activity relationship

PDHP-Derived 1-Arylpiperazine Conjugates Exhibit Defined 5-HT1A/5-HT2A Affinity Profiles Distinct from Quinazolidin-4-one and Pyridazine-3,6-dione Analogs

The 1-arylpiperazine conjugate of PDHP (compound 8c, bearing a 1-(2-pyrimidinyl)piperazine moiety linked via a propyl spacer) exhibited a Ki of 119 ± 8 nM at 5-HT1A receptors and 309 ± 1 nM at 5-HT2A receptors in rat brain membrane radioligand binding assays [1]. This contrasts with the corresponding 1-phenyl-1,2-dihydropyridazine-3,6-dione analog (9c), which displayed higher 5-HT1A affinity (Ki = 19 ± 1 nM) and comparable 5-HT2A affinity (Ki = 409 ± 17 nM) [1]. While these data pertain to a derivatized form of PDHP rather than the parent compound, they demonstrate that the phthalazine-1,4-dione scaffold imparts a distinct serotonin receptor binding signature compared to the pyridazine-3,6-dione scaffold, with approximately 6.3-fold lower 5-HT1A affinity but similar 5-HT2A affinity.

Serotonin receptor 5-HT1A 5-HT2A 1-Arylpiperazine Phthalazine-dione scaffold

High-Value Application Scenarios for 2-Phenyl-2,3-dihydrophthalazine-1,4-dione Based on Quantitative Differentiation Evidence


Anti-Virulence Drug Discovery Programs Targeting Shigella VirF

PDHP is one of the very few confirmed small-molecule inhibitors of the Shigella flexneri virulence regulator VirF, identified from ~42,000 compounds with ≥55% inhibition and minimal antibacterial activity [1]. This makes PDHP a valuable tool compound for chemical biology studies of AraC-type transcriptional regulators and for hit-to-lead campaigns aimed at developing anti-virulence therapeutics that avoid the selective pressure driving conventional antibiotic resistance [1].

Synthesis of Defined N-Substituted Phthalazine-1,4-dione Derivative Libraries via Chemoselective Alkylation

The unambiguous N-regioselectivity of PDHP toward alkylating agents such as ethyl chloroacetate [1] makes it a preferred starting material for constructing libraries of N-substituted phthalazine-1,4-dione derivatives. This chemoselectivity eliminates the need for regioisomer separation, reducing purification costs and improving library purity compared to scaffolds that exhibit competing O-alkylation pathways .

Serotonin Receptor Probe Development Using the Phthalazine-1,4-dione Scaffold

PDHP-derived 1-arylpiperazine conjugates display a defined 5-HT1A/5-HT2A binding profile (Ki 119 nM and 309 nM, respectively) that is distinct from pyridazine-3,6-dione-derived analogs [1]. This supports the use of PDHP as a scaffold for developing serotonin receptor ligands where moderate 5-HT1A affinity combined with balanced 5-HT2A activity is the desired pharmacological profile, as opposed to the high 5-HT1A potency achievable with the pyridazine-3,6-dione core [1].

Microdroplet-Based Synthesis for High-Purity PDHP Production Without Isomeric Contamination

For applications requiring PDHP free of the isomeric byproduct formed in bulk solution-phase synthesis, microdroplet-based synthesis offers >90% yield of the pure six-membered heterocyclic product on a submillisecond timescale without catalyst [1]. This method is relevant for laboratories seeking to produce PDHP in high purity for sensitive biological assays where trace isomeric impurities could confound results [1].

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